

Check Availability & Pricing

# Foundational Research on AZD4831 in Cardiovascular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZ3976    |           |
| Cat. No.:            | B15582302 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on AZD4831, a novel investigational drug for cardiovascular disease. The information presented is based on preclinical and early-stage clinical data.

## **Introduction to AZD4831**

AZD4831, also known as mitiperstat, is an oral, irreversible, and mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] It is being developed by AstraZeneca for the treatment of heart failure with preserved ejection fraction (HFpEF).[1][2][3] The therapeutic rationale for MPO inhibition in HFpEF is based on the enzyme's role in promoting inflammation and oxidative stress, which are believed to contribute to the pathophysiology of this condition.[4][5]

## **Mechanism of Action**

AZD4831 selectively and potently inhibits MPO, a heme-containing enzyme primarily found in neutrophils.[2][5] Upon activation, neutrophils release MPO, which catalyzes the formation of reactive oxygen species, such as hypochlorous acid. These reactive species can lead to endothelial dysfunction, myocardial fibrosis, and other pathological changes observed in heart failure.[5] By irreversibly binding to and inactivating MPO, AZD4831 is hypothesized to mitigate these detrimental effects.[2]



## **Signaling Pathways**

Research suggests that AZD4831 influences several key signaling pathways implicated in the pathophysiology of heart failure. In studies involving patients with HFpEF, biomarker analyses have shown that pathways associated with clinical outcomes were downregulated by AZD4831 treatment.[6][7] These include pathways related to:

- Tumor microenvironments
- · Wound healing signaling
- Cardiac hypertrophy signaling[6][7]

The inhibition of MPO by AZD4831 is central to its mechanism and is upstream of these broader signaling cascades.



Click to download full resolution via product page

Figure 1: AZD4831 Mechanism of Action and Signaling Pathway.

# **Quantitative Data Summary**



The following tables summarize key quantitative data from preclinical and clinical studies of AZD4831.

Table 1: In Vitro Potency and Selectivity

| Parameter                          | Value     | Reference |
|------------------------------------|-----------|-----------|
| IC50 (in vitro)                    | 1.5 nM    | [1][2]    |
| Selectivity vs. Thyroid Peroxidase | >450-fold | [1][2]    |

Table 2: Pharmacokinetic Properties in Humans

| Parameter                             | Value     | Reference |
|---------------------------------------|-----------|-----------|
| Time to Maximum  Concentration (tmax) | ~1 hour   | [8]       |
| Elimination Half-life                 | ~60 hours | [8][9]    |
| Time to Steady State                  | ~10 days  | [8][9]    |
| Human Plasma Protein<br>Binding       | 65%       | [8]       |

Table 3: Key Inclusion Criteria for Phase 2b/3 ENDEAVOR Trial in HFpEF



| Parameter                                 | Criteria                                                                      | Reference |
|-------------------------------------------|-------------------------------------------------------------------------------|-----------|
| Age                                       | ≥ 40 to ≤ 85 years                                                            | [10]      |
| NYHA Class                                | II-IV                                                                         | [10]      |
| Left Ventricular Ejection Fraction (LVEF) | > 40%                                                                         | [10]      |
| NT-proBNP (BMI ≤30 kg/m ²)                | ≥ 250 pg/mL (sinus rhythm) or<br>≥ 500 pg/mL (atrial<br>fibrillation/flutter) | [10][11]  |
| NT-proBNP (BMI >30 kg/m ²)                | ≥ 200 pg/mL (sinus rhythm) or<br>≥ 400 pg/mL (atrial<br>fibrillation/flutter) | [10][11]  |
| 6-Minute Walk Distance<br>(6MWD)          | ≥ 30 meters and ≤ 400 meters                                                  | [10][11]  |

## **Experimental Protocols**

Detailed experimental protocols are proprietary to the manufacturer. However, based on published literature, the following outlines the general methodologies used in the foundational research of AZD4831.

#### 5.1. In Vitro Enzyme Inhibition Assay

- Objective: To determine the potency (IC50) of AZD4831 against myeloperoxidase.
- Methodology: A common method is a chemiluminescence-based assay. Recombinant human MPO is incubated with the test compound (AZD4831) at various concentrations. The enzymatic reaction is initiated by adding a substrate (e.g., luminol) and hydrogen peroxide. The resulting chemiluminescence is measured, and the IC50 value is calculated as the concentration of AZD4831 that inhibits 50% of the MPO activity.

#### 5.2. Preclinical Safety and Pharmacokinetic Studies



- Objective: To evaluate the safety profile and pharmacokinetic parameters of AZD4831 in animal models.
- Models: Studies were conducted in rats and dogs.[2]
- Methodology:
  - Pharmacokinetics: Animals are administered single or multiple doses of AZD4831. Blood samples are collected at various time points, and the plasma concentrations of the drug are measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
     This data is used to determine parameters such as half-life, Cmax, and AUC.
  - Safety: Toxicity studies involve administering a range of doses to animals over a specified period (e.g., 9-month dog study).[2] Animals are monitored for adverse effects, and at the end of the study, tissues are examined for pathological changes.

#### 5.3. Phase 1 Clinical Trial in Healthy Volunteers

- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD4831 in humans.
- Design: Typically a randomized, single-blind, placebo-controlled, single and multiple ascending dose study.[8][12]
- · Methodology:
  - Healthy volunteers are randomized to receive either AZD4831 at different dose levels or a placebo.
  - Safety and tolerability are assessed through monitoring of adverse events, vital signs,
     ECGs, and clinical laboratory tests.[13]
  - Pharmacokinetic profiles are determined from blood samples.
  - Pharmacodynamic effects are evaluated by measuring MPO activity in blood samples.





Click to download full resolution via product page

Figure 2: AZD4831 Foundational Research and Development Workflow.

## Conclusion

AZD4831 represents a novel therapeutic approach for heart failure with preserved ejection fraction by targeting myeloperoxidase-mediated inflammation and oxidative stress. Foundational research has established its potent and selective MPO inhibitory activity,



favorable pharmacokinetic profile, and acceptable safety in early clinical studies. Ongoing latestage clinical trials will be crucial in determining its efficacy and role in the management of HFpEF.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. AZD4831 for Heart Failure · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 |
   Power | Power [withpower.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Myeloperoxidase Inhibition Reverses Biomarker Profiles Associated With Clinical Outcomes in HFpEF PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. The myeloperoxidase inhibitor mitiperstat (AZD4831) does not prolong the QT interval at expected therapeutic doses PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational Research on AZD4831 in Cardiovascular Models: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582302#foundational-research-on-az3976-in-cardiovascular-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com